Trpc3/6-IN-2

TRPC3 inhibition TRPC6 inhibition IC50 comparison

TRPC3/6-IN-2 is a cyclopentane-based dual TRPC3/TRPC6 inhibitor with balanced nanomolar potency (IC50: 16 nM/29.8 nM). Unlike selective inhibitors (e.g., BI-749327, Pyr3), this compound enables simultaneous blockade of both channels at a single concentration, recapitulating dual knockout phenotypes. Ideal for cardiac hypertrophy, FSGS podocyte studies, and calcium signaling research. Chemically distinct from the GSK thiazole series, it provides a novel scaffold for IP diversification and medicinal chemistry programs.

Molecular Formula C18H23F2N5
Molecular Weight 347.4 g/mol
Cat. No. B15139321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrpc3/6-IN-2
Molecular FormulaC18H23F2N5
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1C(CC(C1N2CC(CC(C2)F)N)N3C=NC=N3)C4=CC=C(C=C4)F
InChIInChI=1S/C18H23F2N5/c19-14-3-1-12(2-4-14)13-5-17(18(6-13)25-11-22-10-23-25)24-8-15(20)7-16(21)9-24/h1-4,10-11,13,15-18H,5-9,21H2/t13-,15+,16+,17+,18+/m0/s1
InChIKeyATVWXELBUSAQIM-CZIOMAOESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRPC3/6-IN-2: A Potent Dual TRPC3/TRPC6 Inhibitor for Ion Channel Research


TRPC3/6-IN-2 is a small-molecule cyclopentane derivative that functions as a potent and balanced dual inhibitor of canonical transient receptor potential channels TRPC3 and TRPC6 [1][2]. It exhibits half-maximal inhibitory concentrations (IC50) of 16 nM for TRPC3 and 29.8 nM for TRPC6 in cell-based assays [1][3]. As a member of the TRPC3/6/7 subfamily, TRPC3/6-IN-2 addresses the need for chemical probes that simultaneously modulate two closely related cation channels implicated in cardiovascular pathology, podocyte dysfunction, and calcium signaling disorders [4][5].

Why TRPC3/6 Inhibitors Are Not Interchangeable: Potency Gaps and Selectivity Variations Across the Class


The TRPC3/6 inhibitor landscape is characterized by substantial heterogeneity in both absolute potency and relative isoform selectivity, rendering generic substitution scientifically unsound. Dual inhibitors vary by over two orders of magnitude in their IC50 values for TRPC3 (e.g., 4 nM for GSK2833503A [1] versus 1260 nM for TRPC3/6-IN-1 [2]), while single-channel inhibitors such as BI-749327 exhibit 85-fold selectivity for TRPC6 over TRPC3 . Furthermore, species-specific potency discrepancies exist between rat and human isoforms [1][3]. These quantitative differences directly impact experimental reproducibility, required dosing concentrations, and the interpretation of channel-specific contributions in phenotypic assays. Consequently, selecting the appropriate inhibitor demands a precise match between compound potency profile and experimental objectives, as detailed in the comparative evidence below.

TRPC3/6-IN-2 Comparative Performance Data: Potency, Selectivity, and Scaffold Differentiation


Balanced Dual Potency: 79-Fold Improvement Over TRPC3/6-IN-1 on TRPC3

TRPC3/6-IN-2 demonstrates markedly enhanced dual inhibitory potency compared to the first-generation dual inhibitor TRPC3/6-IN-1. For human TRPC3, TRPC3/6-IN-2 exhibits an IC50 of 16 nM, representing a 79-fold improvement over TRPC3/6-IN-1 (IC50 = 1260 nM) [1][2]. For human TRPC6, TRPC3/6-IN-2 achieves an IC50 of 29.8 nM, a 17-fold improvement over TRPC3/6-IN-1 (IC50 = 500 nM) [1][2]. This substantial potency gain enables effective channel blockade at substantially lower compound concentrations, reducing the likelihood of off-target effects associated with high micromolar dosing [3].

TRPC3 inhibition TRPC6 inhibition IC50 comparison

Chemical Scaffold Distinction: Cyclopentane Core Differentiates from GSK Series

TRPC3/6-IN-2 belongs to a cyclopentane-based chemical series [1], distinguishing it structurally from the thiazole-piperidine scaffold shared by the GSK inhibitors (GSK2332255B and GSK2833503A) [2]. While GSK2332255B and GSK2833503A exhibit marginally higher absolute potency (IC50 range: 3–21 nM for both TRPC3 and TRPC6 in rat and human isoforms) [2], TRPC3/6-IN-2 offers a structurally orthogonal chemotype. This scaffold divergence is valuable for medicinal chemistry campaigns exploring novel intellectual property space and for mitigating potential cross-reactivity with off-targets associated with the GSK chemotype. The cyclopentane core also provides distinct physicochemical properties that may influence solubility and formulation strategies .

chemical scaffold cyclopentane TRPC3/6 inhibitor

Dual TRPC3/TRPC6 Inhibition Enables Combined Channel Blockade Unavailable with Single-Channel Selective Inhibitors

TRPC3/6-IN-2 provides simultaneous, balanced inhibition of both TRPC3 and TRPC6, a pharmacological profile distinct from single-channel selective inhibitors such as BI-749327 (TRPC6-selective, 85-fold selectivity over TRPC3) and Pyr3 (TRPC3-selective, IC50 = 700 nM for TRPC3, minimal TRPC6 activity) . Genetic studies have demonstrated functional redundancy between TRPC3 and TRPC6 in pathological cardiac hypertrophy, where combined deletion is required to ameliorate pressure-overload phenotypes, whereas single-channel deletion is insufficient [1]. TRPC3/6-IN-2 thus enables pharmacological recapitulation of combined genetic loss-of-function, a feature not attainable with selective single-channel probes.

dual inhibition TRPC3 TRPC6 cardiac hypertrophy

Human Isoform Potency Profile: ~2-Fold TRPC3 Preference

TRPC3/6-IN-2 displays a modest ~1.9-fold preference for human TRPC3 (IC50 = 16 nM) over human TRPC6 (IC50 = 29.8 nM) [1][2]. This selectivity profile contrasts with GSK2833503A, which exhibits a ~5.3-fold preference for human TRPC6 (IC50 = 3 nM) over human TRPC3 (IC50 = 16 nM based on patch-clamp data) [3], and with TRPC3/6-IN-1, which shows a ~2.5-fold preference for TRPC6 [4]. The near-balanced dual inhibition of TRPC3/6-IN-2 may be advantageous in systems where both channels are co-expressed and contribute non-redundantly to calcium signaling, as the concentration required to achieve ≥90% blockade of both isoforms is more closely aligned.

isoform selectivity human TRPC3 human TRPC6

TRPC3/6-IN-2: Optimal Use Cases in Cardiovascular, Renal, and Ion Channel Discovery Programs


Pharmacological Validation of TRPC3/TRPC6 Redundancy in Cardiac Hypertrophy Models

Given the established genetic evidence that combined TRPC3/TRPC6 deletion—but not single-channel knockout—ameliorates pressure-overload hypertrophy [1], TRPC3/6-IN-2 serves as the preferred pharmacological tool to recapitulate this dual loss-of-function phenotype. Its balanced potency (IC50: 16 nM for TRPC3, 29.8 nM for TRPC6) [2] allows simultaneous blockade of both channels at a single compound concentration, simplifying experimental design compared to combining two selective inhibitors, which would require careful titration to avoid confounding dose interactions.

Structure-Activity Relationship (SAR) Expansion from a Cyclopentane Scaffold

For medicinal chemistry groups seeking to diversify beyond the extensively characterized GSK thiazole-piperidine series [3], TRPC3/6-IN-2 provides a cyclopentane-based starting point [4]. Its demonstrated nanomolar dual inhibition validates the scaffold's utility for TRPC3/6 modulation and offers a chemically distinct template for analog generation, patent circumvention, and exploration of novel binding interactions within the TRPC channel pore region.

In Vitro Podocyte Protection Studies in FSGS-Relevant Assays

TRPC6 gain-of-function mutations are causal for focal segmental glomerulosclerosis (FSGS) [5], and TRPC3 upregulation has been observed in podocyte injury models [6]. TRPC3/6-IN-2's dual inhibitory profile enables investigation of whether combined TRPC3/TRPC6 blockade provides additive or synergistic protection against podocyte cytoskeletal disruption and apoptosis. Its high potency (IC50 <30 nM for both targets) [2] ensures that channel inhibition can be achieved at concentrations unlikely to elicit off-target cytotoxicity in primary podocyte cultures.

Calcium Signaling Deconvolution in Cells Co-Expressing TRPC3 and TRPC6

In cell types such as vascular smooth muscle cells, cardiac fibroblasts, and certain cancer lines where both TRPC3 and TRPC6 are endogenously co-expressed [6], dissecting individual channel contributions requires careful inhibitor selection. TRPC3/6-IN-2, with its near-balanced dual potency, can be used as a baseline 'pan-TRPC3/6' control, against which the effects of more selective inhibitors (e.g., BI-749327 for TRPC6, Pyr3 for TRPC3) can be benchmarked to quantify the relative functional contribution of each isoform to agonist-evoked calcium transients.

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